molecular formula C10H12Cl2N2O B11940318 (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride CAS No. 93335-38-7

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride

Katalognummer: B11940318
CAS-Nummer: 93335-38-7
Molekulargewicht: 247.12 g/mol
InChI-Schlüssel: JYCDXEQDDCPXSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 4,5-dihydro-1H-imidazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the chlorophenyl ring.

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol
  • (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol acetate
  • (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol sulfate

Uniqueness

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is unique due to its specific combination of a chlorophenyl group and a dihydroimidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

93335-38-7

Molekularformel

C10H12Cl2N2O

Molekulargewicht

247.12 g/mol

IUPAC-Name

(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)methanol;hydrochloride

InChI

InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10;/h1-4,9,14H,5-6H2,(H,12,13);1H

InChI-Schlüssel

JYCDXEQDDCPXSH-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.